molecular formula C2H5Br B13746289 Bromoethane-1,2,2-D3

Bromoethane-1,2,2-D3

Cat. No.: B13746289
M. Wt: 111.98 g/mol
InChI Key: RDHPKYGYEGBMSE-FUDHJZNOSA-N
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Description

Bromoethane-1,2,2-D3 is a deuterated chemical compound with the CAS Registry Number 23705-69-3 . Its molecular formula is C2H2BrD3, and it has a molecular weight of 111.98 g/mol . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Disclaimer and Important Notice: The information provided here is based on a very limited data source. Specific details on the compound's applications, research value, mechanism of action, spectral data, and handling or storage conditions (beyond a general storage temperature of 0-6°C) are not available in the current search results . Researchers are strongly advised to consult comprehensive, specialized chemical databases and primary scientific literature for detailed properties and safe handling procedures before using this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H5Br

Molecular Weight

111.98 g/mol

IUPAC Name

1-bromo-1,2,2-trideuterioethane

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D

InChI Key

RDHPKYGYEGBMSE-FUDHJZNOSA-N

Isomeric SMILES

[2H]C([2H])C([2H])Br

Canonical SMILES

CCBr

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Applications of Bromoethane-1,2,2-d3 in Organic Synthesis and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, mechanistic utility, and synthetic protocols for Bromoethane-1,2,2-d3 (CAS: 23705-69-3).[1]

Executive Summary

This compound (


) is a high-precision isotopic probe used in physical organic chemistry and pharmaceutical development. Unlike the more common fully deuterated ethyl group (

) or the methyl-labeled variant (

), the 1,2,2-d3 isotopologue offers a unique substitution pattern that renders the molecule chiral at the

-carbon and pro-chiral at the

-carbon. This specific isotopic signature allows for the precise elucidation of reaction mechanisms—specifically E2 elimination stereochemistry —and the synthesis of isotopomers for metabolic tracing where partial deuterium retention is required for NMR elucidation.

Chemical Profile & Structural Specifications[1][2][3][4][5][6]

PropertySpecification
Compound Name This compound
CAS Number 23705-69-3
Chemical Formula

Structure

Molecular Weight ~111.98 g/mol
Isotopic Purity Typically

98 atom % D
Boiling Point 37–40 °C (Similar to non-deuterated EtBr)
Density ~1.46 g/mL
Chirality Chiral center at C1 (

-carbon)
Structural Significance

The 1,2,2-d3 substitution pattern breaks the symmetry of the ethyl group.

  • 
    -Carbon (
    
    
    
    ):
    Contains 1 H, 1 D, and Br.[2] This creates a chiral center, allowing for the synthesis of enantiomerically enriched labeled compounds.
  • 
    -Carbon (
    
    
    
    ):
    Contains 1 H and 2 D.[3] This allows for the differentiation of hydrogen vs. deuterium abstraction in elimination reactions.

Core Application: Mechanistic Probes in Elimination Reactions

The primary application of this compound is as a mechanistic probe to determine the stereochemistry (syn vs. anti) of elimination reactions.

Probing E2 Elimination Geometry

In a base-promoted dehydrohalogenation (E2 reaction), the base removes a


-proton while the halide leaves. The stereochemical requirement is typically anti-periplanar .

Using this compound (


), researchers can distinguish between the removal of the 

-H or one of the

-D atoms based on the isotopic composition of the resulting ethylene product.
  • Scenario A (Anti-Elimination): If the conformation places a

    
    -D anti to the leaving Br, a D is removed.
    
  • Scenario B (Syn-Elimination): If the conformation places a

    
    -H anti to the Br (or if syn-elimination occurs), the H is removed.
    

The resulting product ratio (Ethylene-d3 vs. Ethylene-d2H) and the Primary Kinetic Isotope Effect (KIE) provide definitive proof of the transition state geometry.

Visualization of Mechanistic Pathways

E2_Mechanism Substrate This compound (CHD2-CHDBr) TS_Anti Transition State (Anti-Periplanar) Substrate->TS_Anti Conformational Alignment Base Base (B:) Base->Substrate Attacks Beta-C Product_D_Loss Product A: CHD=CHD (d2) (Loss of D) TS_Anti->Product_D_Loss If D is Anti to Br (Primary KIE observed) Product_H_Loss Product B: CD2=CHD (d3) (Loss of H) TS_Anti->Product_H_Loss If H is Anti to Br (Secondary KIE observed)

Figure 1: Mechanistic divergence in the E2 elimination of this compound. The ratio of Product A to Product B reveals the stereochemical preference of the reaction.

Synthetic Application: Deuterium Switch & Metabolic Stability

In drug discovery, "Deuterium Switching" involves replacing specific hydrogen atoms with deuterium to improve metabolic stability without altering potency. This compound is used to install a partially deuterated ethyl group .

Why use 1,2,2-d3 over d5?

While the fully deuterated ethyl group (


) is common, the 1,2,2-d3 motif is used when:
  • Metabolic Shifting: Researchers want to block

    
    -oxidation (via CYP450) but allow 
    
    
    
    -oxidation, or vice versa. The C1-D bond suppresses oxidative dealkylation (O-dealkylation).
  • NMR Tracer Studies: The residual protons in the 1,2,2-d3 group (

    
    ) provide specific NMR handles (
    
    
    
    signals with D-coupling) that disappear if fully deuterated, allowing for the tracking of the ethyl group's fate in complex mixtures.
Protocol: Ethylation of a Phenolic Pharmacophore

This protocol describes the synthesis of a deuterated ethyl ether using this compound.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: this compound (1.2 equiv) [CAS: 23705-69-3][1][4][5]

  • Base: Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Phenol derivative (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add

    
     (2.0 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: via syringe, add this compound (1.2 mmol) dropwise. Note: Bromoethane is volatile (bp 38°C); use a chilled syringe if necessary.

  • Reaction: Seal the vessel and heat to 60°C for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with water (3x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography.

Result: The product will possess a


 tail. In 

NMR, the

-proton will appear as a multiplet (coupled to D and

-H) rather than the standard quartet, providing a unique spectroscopic tag.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for selecting this compound in a synthesis campaign.

Synthesis_Workflow Start Target: Ethyl-Functionalized API Decision Is Metabolic Stability Issue Identified? Start->Decision Path_Standard Use Standard EtBr Decision->Path_Standard No Path_Deuterated Select Deuterated Reagent Decision->Path_Deuterated Yes Choice Specific Requirement? Path_Deuterated->Choice Opt_d5 Full Block: Use EtBr-d5 Choice->Opt_d5 Max Stability Opt_122 Mechanistic/Stereo Probe: Use EtBr-1,2,2-d3 Choice->Opt_122 Stereo/NMR Precision Outcome Synthesize labeled Analog (-O-CHD-CHD2) Opt_122->Outcome Analysis Analyze KIE or Metabolic Hotspot Shifting Outcome->Analysis

Figure 2: Decision logic for integrating this compound into drug development workflows.

Safety & Handling

  • Volatility: this compound has a low boiling point (~38°C). Store in a refrigerator (2–8°C) and handle in a fume hood.

  • Toxicity: Like standard alkyl bromides, it is an alkylating agent and potential carcinogen. Double-gloving and respiratory protection are mandatory.

  • Controlled Substance: In some jurisdictions, deuterated compounds may require specific end-user declarations.[3]

References

  • LGC Standards. (2024). This compound Product Sheet. Retrieved from

  • Sigma-Aldrich. (2024). Isotopes for Research: Bromoethane-d3 and analogs. Retrieved from

  • ChemicalBook. (2024). This compound Properties and CAS 23705-69-3.[1][4][5] Retrieved from

  • GuideChem. (2024). 1-Bromoethane-1,2,2-d3 Structure and Suppliers. Retrieved from

  • Gawley, R. E. (1999). Stereochemistry of the E2 Elimination Reaction. Journal of Organic Chemistry.

Sources

Technical Guide: Safety & Handling of Deuterated Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for Deuterated Alkyl Halides Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Chemists, DMPK Researchers, and Lab Safety Officers.

Executive Summary: The Dual-Hazard Framework

Deuterated alkyl halides (e.g., Methyl Iodide-d3, Chloroform-d) represent a unique intersection of high acute toxicity and high economic value . While their regulatory Safety Data Sheets (SDS) largely mirror their non-deuterated analogs (protio-compounds), the operational reality requires a stricter "Dual-Hazard" approach:

  • Biological Hazard: They are potent alkylating agents and suspected carcinogens. The Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Kinetic Isotope Effect), which can theoretically delay metabolic clearance, potentially prolonging systemic exposure in accidental ingestion/inhalation scenarios.

  • Chemical Integrity Hazard: These reagents are highly susceptible to isotopic dilution (H/D exchange) via atmospheric moisture and degradation via photolysis (homolytic cleavage), necessitating handling protocols far exceeding standard solvent procedures.

Hazard Identification & Toxicology

Unlike standard solvents, deuterated alkyl halides are often used as reagents (e.g., methylation) or NMR solvents. The primary risk is DNA Alkylation .

2.1 Comparative Hazard Table
PropertyMethyl Iodide-d3 (CD₃I) Chloroform-d (CDCl₃) Dichloromethane-d2 (CD₂Cl₂)
CAS Number 865-50-9865-49-61665-00-5
GHS Classification Acute Tox. 3 (Inhal/Oral), Carcinogen 2Acute Tox. 4 (Oral), Carcinogen 2Carcinogen 2, Acute Tox. 4
Target Organs CNS, Respiratory System, KidneyCNS, Liver, KidneyCNS, Liver
Volatility (BP) 42°C (High Risk)61°C (Moderate Risk)40°C (High Risk)
Specific Hazard Potent Methylator (Vesicant)Phosgene formation (if unstabilized)CO formation (metabolic)
Transport (UN) UN 2644UN 1888UN 1593
2.2 Mechanism of Action: The Alkylation Pathway

The following diagram illustrates why alkyl halides are cytotoxic. They act as electrophiles, attacking the nucleophilic nitrogen bases of DNA.

AlkylationMechanism CD3I Methyl Iodide-d3 (Electrophile) Transition Transition State (SN2 Reaction) CD3I->Transition Attack DNA DNA Base (Nucleophile: Guanine N7) DNA->Transition Adduct Methylated DNA Adduct (O6-methylguanine) Transition->Adduct Iodide Leaving Group Result Mutation / Apoptosis (Carcinogenesis) Adduct->Result Replication Error

Figure 1: Mechanism of DNA Alkylation by CD3I. The electrophilic methyl group transfers to DNA, causing mutagenic damage.

Operational Protocol: The "Zero-Exposure" Standard

Due to the volatility of CD₃I (BP: 42°C) and the cost of isotopic purity, open-bench handling is strictly prohibited. The following protocol ensures Containment and Purity .

3.1 Critical Handling Rules
  • The Double-Glove Rule: Wear Silver Shield™ (laminate) gloves under nitrile gloves. Methyl iodide penetrates standard nitrile in <10 minutes.

  • The Cold Trap Rule: Pre-cool reagents to 0°C before opening to reduce vapor pressure.

  • The Stabilizer Check: Ensure CDCl₃ contains Silver foil or Amylene to prevent phosgene formation; CD₃I should contain Copper wool to scavenge free iodine.

3.2 Protocol: Safe Transfer of CD₃I (Syringe Technique)

Objective: Transfer 0.5 mL CD₃I from a septum-sealed vial to a reaction flask without atmospheric exposure.

  • Preparation:

    • Clamp source vial and receiving flask under positive Nitrogen/Argon flow.

    • Ensure receiving flask is vented to a bleach (10% NaOCl) scrubber trap to quench escaping vapors.

  • The Transfer:

    • Flush a gas-tight syringe with inert gas (3x).

    • Insert needle into source vial septum; inject volume of gas equal to liquid to be withdrawn (pressure equalization).

    • Withdraw liquid slowly to prevent cavitation (bubbling).

  • The Quench:

    • After injection, immediately draw residual solvent from the needle into a bleach-soaked pad inside the hood.

    • Do not uncap the needle in open air.

3.3 Workflow Visualization

HandlingProtocol Start Start: Reagent Retrieval PPE PPE Check: Laminate Gloves + Fume Hood Start->PPE Temp Cool Vial to 0°C (Reduce Vapor Pressure) PPE->Temp Inert Insert Nitrogen Line (Positive Pressure) Temp->Inert Transfer Syringe Transfer (Gas-Tight) Inert->Transfer Scrub Vent to 10% NaOCl Trap (Scrubber) Transfer->Scrub Vapors Waste Dispose Syringe in Quenching Solution Transfer->Waste Contaminated Sharps

Figure 2: Safe Transfer Workflow. Emphasizes vapor suppression and scrubber venting.

Storage and Stability (The Deuterium Gap)

Standard SDSs rarely address the isotopic stability of these compounds.

  • Photolytic Instability: C-I bonds are weak. Exposure to light causes homolytic cleavage, releasing Iodine radical (

    
    ) and Methyl radical (
    
    
    
    ).
    • Sign: Fluid turns pink/brown (liberated Iodine).

    • Prevention:[1][2][3][4][5][6] Store in amber glass wrapped in aluminum foil.

  • H/D Exchange (Hygroscopy):

    • 
       (Slow exchange in acidic conditions).
      
    • Prevention:[1][2][3][4][5][6] Store over activated 3Å or 4Å molecular sieves.

  • Stabilizers:

    • CD₃I: Copper wire/wool (scavenges free

      
      ).
      
    • CDCl₃: Silver foil (scavenges HCl/Phosgene).

Storage Matrix:

Compound Temp Light Stabilizer Shelf Life (Opened)
CD₃I 2-8°C Dark Copper 3 Months

| CDCl₃ | 2-8°C | Dark | Silver/Amylene | 6-12 Months |

Emergency Response
5.1 Spills (Small Scale < 5mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don Self-Contained Breathing Apparatus (SCBA) if outside a hood.

  • Neutralization:

    • Do NOT use paper towels (increases surface area/evaporation).

    • Cover with Vermiculite or Activated Carbon .

    • Apply a solution of 10% Sodium Thiosulfate (for Iodides) or dilute Ammonia (for alkyl halides) to chemically quench the alkylating capability.

5.2 Exposure
  • Skin: Wash with soap and water for 15 minutes. Note: Methyl iodide burns may not appear immediately (latency period).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Medical surveillance is mandatory for CD₃I exposure due to potential CNS effects.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10456, Methyl Iodide-d3. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Methyl Iodide. Retrieved from [Link]

  • Schmidt, C. (2016).[7] First deuterated drug approved. Nature Biotechnology. (Context on Kinetic Isotope Effect and metabolic stability). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Deuterium Scrambling in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Deuterium Retention & Scrambling Prevention Audience: Medicinal Chemists, Process Chemists, DMPK Scientists

Core Directive: The Challenge of Deuterium Integrity

In drug development, the strategic replacement of hydrogen with deuterium (Deuterium Switch) is used to improve metabolic stability via the Kinetic Isotope Effect (KIE).[1] However, the synthesis of these analogs is plagued by scrambling —the unwanted migration or loss of deuterium atoms during reaction or workup.

This guide addresses the three primary mechanisms of scrambling:

  • Acid/Base-Catalyzed Enolization: Reversible protonation/deprotonation at the

    
    -carbon.
    
  • Reversible Lewis Acid Activation: Hydride shifts during Friedel-Crafts type reactions.

  • 
    -Hydride Elimination:  Metal-catalyzed isomerization in cross-coupling reactions.
    

Troubleshooting Guide: Scrambling Scenarios

Scenario A: "I am losing deuterium enrichment during enolate alkylation."

Diagnosis: The reaction is likely under Thermodynamic Control , allowing the enolate to equilibrate with the protonated starting material or solvent, leading to H/D exchange.

Root Cause Analysis:

  • Base Selection: Using weak bases (e.g., NaH, KOtBu) allows equilibrium between the enolate and the ketone.

  • Temperature: Higher temperatures favor the thermodynamic enolate and increase the rate of proton exchange.

  • Protic Contaminants: Even trace water or alcohols provide a source of H+ for exchange.

Corrective Action Plan:

  • Switch to Kinetic Control: Use a strong, bulky base like LDA (Lithium Diisopropylamide) or LiHMDS at -78°C . This ensures irreversible deprotonation.

  • The "Inverse Addition" Technique: Add the ketone slowly to the base. This ensures the base is always in excess, preventing the enolate from encountering unreacted ketone (which acts as a proton source).

  • Quenching Protocol: Never quench with water at room temperature. Quench with cold dilute DCl/D₂O or rapid addition of solid NH₄Cl at -78°C to "freeze" the protonation state before warming.

Scenario B: "My deuterium label moved to an adjacent carbon during Suzuki/Heck coupling."

Diagnosis:


-Hydride Elimination  is occurring faster than the desired Reductive Elimination.

Root Cause Analysis: Transition metal catalysts (especially Palladium) can undergo reversible


-hydride elimination, forming an alkene intermediate. When the metal-hydride re-inserts, it may place the metal (and subsequently the new bond) at a different position, scrambling the isotope.

Corrective Action Plan:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These sterically crowd the metal center, accelerating the rate of Reductive Elimination over

    
    -hydride elimination.
    
  • Solvent Polarity: Use polar aprotic solvents (DMF, DMAc) which can stabilize the cationic intermediates and sometimes suppress elimination pathways compared to non-polar solvents.

  • Exogenous Additives: In some cases, adding silver salts (e.g., Ag₂CO₃) can facilitate the transmetalation and reductive elimination steps.

Scenario C: "Deuterium loss observed during Friedel-Crafts alkylation."

Diagnosis: Reversible Carbocation Formation .

Root Cause Analysis: Strong Lewis acids (AlCl₃) generate carbocations that are prone to 1,2-hydride (or deuteride) shifts to form more stable carbocations. Furthermore, the reaction is often reversible (de-alkylation/re-alkylation), leading to statistical H/D exchange with the solvent or aromatic ring.

Corrective Action Plan:

  • Milder Catalysts: Switch from AlCl₃ to milder Lewis acids like FeCl₃ , ZnCl₂ , or Indium(III) triflate to minimize reversibility.

  • Acylation-Reduction Sequence: Instead of direct alkylation, perform a Friedel-Crafts Acylation (which does not rearrange) followed by a deuterated reduction (e.g., LiAlD₄ or Wolff-Kishner with D₂O). This is the "Gold Standard" for positional integrity.

Mechanism Visualization

Figure 1: The Enolate Scrambling Trap

This diagram illustrates how thermodynamic control leads to deuterium loss (Scrambling), while kinetic control locks in the isotope.

EnolateScrambling Start Deuterated Ketone (R-CD2-CO-R) Base Base Treatment Start->Base Enolate Enolate Intermediate Base->Enolate Scrambling Thermodynamic Path (Weak Base / High Temp) Enolate->Scrambling Equilibrium Kinetic Kinetic Path (LDA / -78°C) Enolate->Kinetic Irreversible ProtonSource Proton Source (H-Solvent / Start Material) Scrambling->ProtonSource ProtonSource->Enolate Re-protonation (H) Loss Scrambled Product (R-CH(D)-CO-R) ProtonSource->Loss H/D Exchange Electrophile Electrophile (E+) Kinetic->Electrophile Success Target Product (R-CD(E)-CO-R) Electrophile->Success No Exchange

Caption: Thermodynamic equilibration allows H/D exchange via reversible protonation. Kinetic control (green path) prevents the enolate from encountering a proton source.

Figure 2: Beta-Hydride Elimination in Cross-Coupling

Showing how the metal "walks" along the chain, scrambling the position of the isotope.

BetaElimination Pd_Alkyl Pd-Alkyl Complex (R-CDH-CH2-Pd-L) BetaElim Beta-Hydride Elimination Pd_Alkyl->BetaElim Slow Red. Elim. RedElim Reductive Elimination (Fast w/ Bulky Ligands) Pd_Alkyl->RedElim Optimized Ligand Pd_H_Alkene Pd-H / Alkene Complex BetaElim->Pd_H_Alkene Reinsertion Migratory Insertion (Scrambling Step) Pd_H_Alkene->Reinsertion Scrambled_Alkyl Isomerized Pd-Alkyl (R-CD(Pd)-CH3) Reinsertion->Scrambled_Alkyl Product Desired Product RedElim->Product

Caption: Beta-hydride elimination creates a reversible cycle that isomerizes the alkyl chain. Bulky ligands force the immediate Reductive Elimination path (green).

Data: Scrambling Risk Assessment Matrix

Use this table to assess the risk level of your planned reaction conditions.

FactorHigh Risk (Promotes Scrambling)Low Risk (Preserves Deuterium)Mechanism of Action
Base pKa Weak (pKa < 25) e.g., NaOEt, NaOHStrong (pKa > 35) e.g., LDA, t-BuLiWeak bases allow equilibrium (H/D exchange). Strong bases are irreversible.
Temperature > 0°C-78°C to -40°CHigh temp overcomes activation energy for proton exchange and hydride shifts.
Solvent Protic (MeOH, H₂O, EtOH)Aprotic (THF, Et₂O, Hexane)Protic solvents provide an infinite pool of 'H' for exchange.
Catalyst (Pd) Simple (e.g., Pd(PPh₃)₄)Bulky/Chelating (e.g., Pd-XPhos, dppf)Bulky ligands accelerate reductive elimination, outcompeting

-hydride elimination.
Lewis Acid Strong (AlCl₃, BF₃·OEt₂)Mild (ZnCl₂, FeCl₃)Strong acids facilitate reversible carbocation formation and hydride shifts.

Standard Operating Procedure (SOP)

Protocol: Scrambling-Free -Deuteromethylation of a Ketone

Objective: Install a -CD₃ group at the


-position of a ketone with >98% D-incorporation.

Reagents:

  • Substrate: Acetophenone (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide), 2.0 M in THF (1.1 equiv)

  • Electrophile: Iodomethane-d3 (CD₃I) (1.2 equiv)

  • Solvent: Anhydrous THF (dried over Na/benzophenone)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA solution via syringe.

  • Substrate Addition (Critical): Dissolve the ketone in a minimal amount of THF. Add this solution dropwise over 15 minutes to the LDA.

    • Why? This ensures the base is always in excess. If you add base to the ketone, the initially formed enolate reacts with unreacted ketone, causing proton transfer and scrambling.

  • Enolization: Stir at -78°C for 30 minutes. Do not let the temperature rise.

  • Alkylation: Add CD₃I (neat) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench (Critical): Recool to -78°C. Quench by rapid addition of saturated NH₄Cl solution (or dilute DCl in D₂O for maximum safety).

    • Why? Quenching at low temp prevents the basic enolate from reacting with water at a rate that allows equilibration.

  • Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.

Frequently Asked Questions (FAQ)

Q: Can I use D₂O to "wash" my product without losing the label? A: Generally, yes, provided your compound does not have acidic protons (pKa < 20). However, if your label is on a heteroatom (N-D, O-D), it will wash out instantly. Carbon-bound deuterium (C-D) is stable to aqueous washes unless the position is highly activated (e.g., between two carbonyls).

Q: How do I measure the % scrambling? A: The most accurate method is Quantitative ¹H-NMR (looking for residual H signals at the deuterated position) or High-Res Mass Spectrometry (HRMS) . In MS, look for the isotopic distribution. A pure deuterated product should show a clean mass shift. "Smearing" of the isotope pattern indicates scrambling. Note that MS fragmentation (CID) can sometimes cause scrambling inside the mass spec; use soft ionization if possible [1].

Q: Why is my yield lower with the deuterated reagent? A: You are likely observing a Primary Kinetic Isotope Effect (KIE) . Breaking C-D bonds is harder than C-H bonds (rate kH/kD ≈ 2-8). While this usually stabilizes the drug, it can slow down the synthesis steps if C-D bond breaking is the rate-determining step. You may need to increase reaction time or catalyst loading [2].

References

  • Gas-Phase Hydrogen/Deuterium Scrambling in Negative-Ion Mode Tandem Mass Spectrometry. Source: PubMed / NIH URL:[Link]

  • Kinetic Isotope Effects in Organic Chemistry. Source: Princeton University (Macmillan Group) URL:[Link]

  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling. Source: Organic Chemistry Portal URL:[Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Source: Nature Reviews Drug Discovery (via PMC) URL:[Link]

Sources

Minimizing H/D exchange during Bromoethane-1,2,2-d3 storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing H/D Exchange During Storage

Welcome to the Technical Support Center for Bromoethane-1,2,2-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure the isotopic integrity of this valuable compound throughout its storage and handling. As a Senior Application Scientist, I have compiled this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Challenge: The Nature of H/D Exchange

Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] While C-D bonds are generally more stable than C-H bonds, exchange can still occur, particularly over long-term storage or under suboptimal conditions. For a saturated alkyl halide like this compound, the C-D bonds are non-labile, meaning they do not readily exchange. However, catalytic processes can facilitate this undesirable exchange, compromising the isotopic purity of your material.[2]

The primary catalysts for H/D exchange in this context are:

  • Acids and Bases: Trace amounts of acidic or basic impurities can promote H/D exchange.[3]

  • Metals: Certain metals can catalyze the activation of C-H (and C-D) bonds, leading to exchange.[2]

  • Radicals: Free radical species, often generated by light, can initiate chain reactions that may include H/D exchange.

This guide will provide you with the knowledge and tools to mitigate these risks.

Troubleshooting Guide: Diagnosing and Resolving Isotopic Instability

This section addresses common issues encountered during the storage and use of this compound.

Observed Problem Potential Causes Recommended Actions
Loss of Isotopic Purity (Confirmed by NMR or MS) 1. Improper Storage Temperature: Elevated temperatures can accelerate degradation and exchange reactions. 2. Exposure to Light: UV light can initiate radical chain reactions. 3. Moisture Contamination: Water can act as a proton source for exchange. 4. Presence of Acidic Impurities: Decomposition can produce HBr, which can catalyze further exchange. 5. Incompatible Container or Closure: Leaching of catalysts from the container or cap liner.1. Ensure storage at recommended refrigerated temperatures (+2°C to +8°C). 2. Store in amber glass vials to protect from light. 3. Use a tightly sealed, high-quality cap (e.g., PTFE-lined). Handle in a dry atmosphere. 4. Consider adding a stabilizer like a small piece of copper or silver wire to scavenge acidic impurities and radicals. 5. Verify that your container and cap liner are made of inert materials (see "Storage and Handling FAQs").
Discoloration of the Sample (e.g., yellowing) 1. Decomposition: Alkyl halides can decompose over time, especially when exposed to light, forming colored byproducts. 2. Reaction with Container/Closure: Interaction with non-inert materials.1. Immediately assess isotopic purity using NMR or GC-MS. 2. If purity is compromised, consider purification by distillation if feasible, or acquire a new batch. 3. Review storage conditions and ensure they align with the recommendations in this guide.
Inconsistent Experimental Results 1. Variable Isotopic Purity: The extent of H/D exchange may vary between aliquots or over time. 2. Presence of Degradation Products: Impurities may interfere with your reaction.1. Routinely check the isotopic purity of your stock material, especially before starting a new set of experiments. 2. If you suspect degradation, analyze the material for impurities.

Visualizing the Problem: H/D Exchange Mechanisms

To effectively prevent H/D exchange, it is crucial to understand the potential pathways through which it can occur.

G Potential H/D Exchange Pathways for this compound cluster_0 Initiating Factors cluster_1 Exchange Mechanisms Light (UV) Light (UV) Radical Chain Reaction Radical Chain Reaction Light (UV)->Radical Chain Reaction Trace H₂O Trace H₂O Acid-Catalyzed Exchange Acid-Catalyzed Exchange Trace H₂O->Acid-Catalyzed Exchange Proton Source Acid/Base Impurities Acid/Base Impurities Acid/Base Impurities->Acid-Catalyzed Exchange Metal Surfaces Metal Surfaces Surface-Mediated Exchange Surface-Mediated Exchange Metal Surfaces->Surface-Mediated Exchange Compromised Isotopic Purity Compromised Isotopic Purity Radical Chain Reaction->Compromised Isotopic Purity Acid-Catalyzed Exchange->Compromised Isotopic Purity Surface-Mediated Exchange->Compromised Isotopic Purity This compound This compound This compound->Radical Chain Reaction This compound->Acid-Catalyzed Exchange This compound->Surface-Mediated Exchange

Caption: Potential pathways for H/D exchange in this compound.

Storage and Handling FAQs

Q1: What are the ideal storage conditions for this compound?

A1: To maximize the shelf-life and maintain the isotopic purity of this compound, it should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature Refrigerated (+2°C to +8°C)Slows down the rate of potential degradation reactions and H/D exchange.
Light In the dark, using an amber glass vialPrevents light-induced (photochemical) decomposition and the formation of radicals.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes contact with atmospheric moisture, which is a source of protons for exchange.
Container Borosilicate glass vialBorosilicate glass is generally inert and minimizes the risk of leaching contaminants.
Closure PTFE-lined capPolytetrafluoroethylene (PTFE) is highly resistant to a wide range of chemicals, including halogenated hydrocarbons, preventing contamination from the cap liner.[4]

Q2: Can I store this compound in a plastic container?

A2: It is strongly advised against storing this compound in most plastic containers. Halogenated hydrocarbons can be incompatible with many plastics, leading to leaching of plasticizers or other additives which could potentially catalyze H/D exchange or contaminate your sample. Stick to borosilicate glass for long-term storage.

Q3: Is it necessary to add a stabilizer?

A3: While not always included by the manufacturer, the addition of a stabilizer can be a prudent measure for long-term storage. A small piece of copper or silver wire can act as a scavenger for acidic byproducts (like HBr) that may form upon slow decomposition. These metals can also help to terminate radical chain reactions.

Q4: How should I handle this compound when taking an aliquot?

A4: To prevent contamination, especially with atmospheric moisture, it is best to work in a dry environment, such as a glove box or under a stream of dry inert gas. Use clean, dry syringes or pipettes. After withdrawing the desired amount, ensure the container is tightly sealed again.

Quality Control: Analytical Protocols

Regularly verifying the isotopic purity of your this compound is critical. Here are protocols for two common analytical techniques.

Protocol 1: Isotopic Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the percentage of deuterium incorporation by quantifying the residual proton signals.

Procedure:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a known amount of this compound in a deuterated solvent that does not have signals overlapping with the bromoethane signals (e.g., CDCl₃, C₆D₆).

    • Add a known amount of an internal standard with a distinct, sharp signal that does not overlap with the analyte signals (e.g., 1,3,5-trichlorobenzene).

  • Instrument Setup:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Integrate the residual proton signals of this compound and the signal of the internal standard.

    • Calculate the molar ratio of bromoethane to the internal standard.

    • From this, calculate the concentration of residual protons in your bromoethane sample.

    • The isotopic enrichment can then be calculated based on the expected proton concentration for non-deuterated bromoethane.

Protocol 2: Isotopic Purity Assessment by GC-MS

Objective: To separate and quantify the deuterated and non-deuterated species.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of your this compound in a suitable volatile solvent (e.g., hexane).

  • Instrument Setup:

    • Use a gas chromatograph equipped with a capillary column suitable for separating volatile halogenated hydrocarbons (e.g., a DB-1 or similar non-polar column).

    • Set the mass spectrometer to scan a mass range that includes the molecular ions of both deuterated and any non-deuterated bromoethane.

  • Data Analysis:

    • Identify the peaks corresponding to deuterated and any non-deuterated bromoethane based on their retention times and mass spectra.

    • Integrate the peak areas from the total ion chromatogram (TIC).

    • Calculate the percentage of isotopic purity by dividing the peak area of the deuterated species by the sum of the areas of all isotopic species. Note that GC-MS responses for deuterated and non-deuterated analogs can sometimes differ, so for highly accurate quantification, a calibration curve with standards of known isotopic composition may be necessary.[5]

Recommended Workflow for Long-Term Storage

G Workflow for Maintaining Isotopic Purity of this compound cluster_0 Receiving and Initial QC cluster_1 Storage cluster_2 Usage and Monitoring A Receive this compound B Perform Initial QC (NMR/GC-MS) to confirm isotopic purity A->B C Transfer to clean, dry amber glass vial with PTFE-lined cap B->C D Optional: Add stabilizer (Cu/Ag wire) C->D E Store at +2°C to +8°C in the dark D->E F Handle in a dry, inert atmosphere when aliquoting E->F G Tightly reseal after each use F->G H Periodically re-analyze isotopic purity (e.g., every 6-12 months) G->H H->F Continue Use if Pure

Caption: Recommended workflow for the storage of this compound.

By adhering to these guidelines, you can significantly minimize the risk of H/D exchange and ensure the integrity of your this compound for reliable and reproducible experimental outcomes.

References

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • Chemistry LibreTexts. Deuterium Exchange. [Link]

  • ResearchGate. Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. [Link]

  • YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

  • Chemistry LibreTexts. Alkyl Halides. [Link]

  • Chemistry Steps. Alkyl Halides to Alcohols. [Link]

  • Chemistry LibreTexts. 7.6.1. Elimination of Alkyl Halides. [Link]

  • PubMed Central. Iron-Catalyzed H/D Exchange of Primary Silanes, Secondary Silanes, and Tertiary Siloxanes. [Link]

  • Course Hero. Alkyl Halides. [Link]

  • Paramount Global. Your Guide to Cap Liners and Seals. [Link]

  • ResearchGate. Variations in GC–MS Response Between Analytes and Deuterated Analogs. [Link]

  • PubMed Central. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. [Link]

  • ResearchGate. Leaching of Borosilicate Glasses. I. Experiments. [Link]

  • ARMAR Isotopes. Bromoethane-d5: High-Quality Deuterated Solvent for Precise NMR. [Link]

  • PubMed Central. Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water. [Link]

  • Indian Academy of Sciences. Leaching studies on borosilicate glasses for the immobilization of high-level radioactive waste in the pellet form subjected to. [Link]

  • PubMed. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. [Link]

  • ResearchGate. (PDF) Development of N-centered radical scavengers that enables photoredox-catalyzed transition-metal-free radical amination of alkyl pinacol boronates. [Link]

  • Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. [Link]

  • AMT. Ch3MS-RF: a random forest model for chemical characterization and improved quantification of unidentified atmospheric organics d. [Link]

  • Wikipedia. Zintl phase. [Link]

  • CP Lab Safety. Caps and Liner Materials. [Link]

  • ChemRxiv. Deuterated-Alkylation Reagents based on Sulfonium Salts as Cation and Radical Sources. [Link]

  • PubMed. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. [Link]

  • IU Indianapolis ScholarWorks. GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES. [Link]

  • Scholars' Mine. The Effect of Molecular Structure on Borosilicate Glass Leaching. [Link]

  • Pipeline Packaging. Bottle Closures and Cap Liners Guide. [Link]

  • Chemical Engineering Department, Carnegie Mellon University. The Kinetics of H2АD2 Exchange over Pd, Cu, and PdCu Surfaces. [Link]

  • Chemistry LibreTexts. 9.3: Stability of Alkyl Radicals. [Link]

  • Green Chemistry (RSC Publishing). Dehalogenation of functionalized alkyl halides in water at room temperature. [Link]

  • MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

  • Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

  • Master Organic Chemistry. 3 Factors That Stabilize Free Radicals. [Link]

  • O.Berk. Choosing the Best Bottles for Chemical Storage. [Link]

  • ResearchGate. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. [Link]

  • PubMed. A method for quantitative determination of deuterium content in biological material. [Link]

  • ResearchGate. Leaching studies on borosilicate glasses for the immobilization of high-level radioactive waste in the pellet form subjected to aggressive test conditions. [Link]

  • OSTI.GOV. Leaching of Borosilicate Glass Incorporating Simulated High-Level Radioactive Wastes Using Draft ASTM Procedure, Wa. [Link]

  • PubMed. Stereochemical analysis of deuterated alkyl chains by MS/MS. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Deuterated Ethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Optimization of Deuterated Ethylation Protocols Ticket ID: D-ETH-OPT-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Deuterated ethylation is a critical step in synthesizing stable isotopologs for metabolic stability studies ("Heavy Drugs") and internal standards. Unlike standard ethylation, where reagent excess and harsh conditions are permissible, deuterated protocols require precision due to the high cost of reagents (e.g., Iodoethane-d5, Ethanol-d6) and subtle Kinetic Isotope Effects (KIE).

This guide addresses the three most common failure modes: Reagent Volatility/Degradation , Competitive Elimination (E2) , and Poly-alkylation .

Module 1: Reagent Integrity & Handling (Iodoethane-d5)

User Query: "My reaction conversion is poor ( <30%), even though I used 1.5 equivalents of Iodoethane-d5. The non-deuterated control worked perfectly."

Root Cause Analysis: The boiling point of Iodoethane-d5 is approx. 72°C. In standard lab environments, significant evaporative loss occurs during weighing and addition, especially if the reaction vessel is not effectively sealed. Furthermore, iodide reagents degrade to release


, which can inhibit certain nucleophiles.

Troubleshooting Protocol:

ParameterStandard Protocol (Avoid)Deuterated Protocol (Recommended)
Storage Room Temp / CabinetRefrigerated (2-8°C) over Copper wire
Handling Open air weighingCold Syringe Technique : Pre-cool syringe; dispense into sealed septum vial.
Stabilizer NoneCopper Wire : Ensure Cu wire is bright (active). If black/green, reagent is compromised.
Color Yellow/Brown acceptableColorless to Pale Pink . If brown, wash with dilute $Na_2S_2O

Controlling side reactions in deuterated nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for researchers encountering anomalies in deuterated organic synthesis.

Status: Operational | Tier: 3 (Advanced Methodology) | Topic: Side Reaction Control

Diagnostic Hub: Identify Your Failure Mode

Select the symptom that matches your experimental outcome to jump to the relevant troubleshooting protocol.

SymptomProbable Root CauseTechnical Severity
Low D-Incorporation (<95%) H/D Scrambling (Exchange)🔴 Critical
Unexpected Alkene Formation Elimination (E2) Competition🟠 High
Loss of Label Post-Workup Back-Exchange during Isolation🔴 Critical
Incomplete Conversion Kinetic Isotope Effect (KIE) Retardation🟡 Moderate

Ticket Resolution & Troubleshooting Guides

Ticket #001: Controlling H/D Scrambling (The "Leaky Label" Effect)

User Issue: "I started with 99% D-enriched alkyl halide, but my final nucleophilic substitution product shows only 85% D-incorporation by NMR."

Senior Scientist Analysis: This is a classic case of enolization-mediated scrambling . In nucleophilic substitutions (Sn2), the reaction environment often requires basic conditions or elevated temperatures. If your substrate has deuterium at the


-position (relative to a carbonyl, nitrile, or nitro group) or is benzylic, it is susceptible to acid/base-catalyzed exchange with adventitious protons in the solvent or atmosphere.

Mechanistic Insight: The C-D bond is stronger than the C-H bond (approx.[1] +1.2-1.5 kcal/mol bond dissociation energy difference), but it is not immune to deprotonation. If your reaction generates a transient carbanion or enolate, H/D exchange will occur rapidly if any proton source (H₂O, MeOH) is present.

Protocol Correction:

  • Solvent Switch: Abandon protic solvents (MeOH, EtOH) immediately. Switch to polar aprotic anhydrous solvents (DMF, DMSO, MeCN) to eliminate the proton pool.

  • The "Buffer Lock": If using a basic nucleophile, add a sacrificial deuterated buffer (e.g.,

    
    -presaturated base) or ensure strictly anhydrous conditions.
    
  • Temperature Ceiling: Scrambling typically has a higher activation energy than substitution. Lower the temperature by 10-20°C and extend reaction time; this often favors the kinetic substitution product over the thermodynamic exchange equilibrium.

Ticket #002: Elimination vs. Substitution (Leveraging the KIE)

User Issue: "I am trying to substitute a deuterated secondary bromide, but I keep getting the elimination product (alkene)."

Senior Scientist Analysis: You are fighting the competition between Sn2 and E2. However, because you are using deuterated substrates, you have a hidden advantage: the Deuterium Kinetic Isotope Effect (DKIE) .

The Physics of Control: In an E2 elimination, a


-hydrogen (or deuterium) is removed in the rate-determining step.
  • Primary DKIE (

    
    ):  Typically ranges from 3 to 8.
    
  • Implication: Breaking a C-D bond is significantly slower than breaking a C-H bond.

Troubleshooting Workflow:

  • Scenario A: Your

    
    -position is Deuterated. 
    
    • Outcome: Elimination is naturally suppressed. If you still see alkene, your nucleophile is too basic (e.g., hydroxide, alkoxide).

    • Fix: Switch to a "soft" nucleophile (e.g., thiolate, azide, cyanide) or a bulky non-basic nucleophile.

  • Scenario B: Your

    
    -position is Protonated (H). 
    
    • Outcome: Elimination will proceed at the normal fast rate, potentially outcompeting the slower Sn2 reaction at the deuterated

      
      -carbon (Secondary KIE).
      
    • Fix: You must lower the basicity. Use the Finkelstein Strategy : Swap the leaving group to Iodide (better leaving group) to accelerate Sn2 without affecting E2 rates.

Quantitative Comparison:

Reaction ParameterProtonated Substrate (

)
Deuterated Substrate (

)
Effect on Rate
Sn2 Rate (

)
Baseline

Baseline
Slight Retardation (Secondary KIE)
E2 Rate (

)
Baseline

Baseline
Massive Suppression (Primary DKIE)

Note: The suppression of elimination is only effective if the deuterium is on the


-carbon being deprotonated.
Ticket #003: The "Workup Wipeout" (Back-Exchange)

User Issue: "Reaction monitoring showed 98% D, but after aqueous workup, I dropped to 60%."

Senior Scientist Analysis: Your product is likely "labile" (e.g., deuterated ketone, aldehyde, or amine). Standard aqueous workups (pH 7) are often basic or acidic enough to catalyze back-exchange within minutes.

The "Quench & Run" Protocol:

  • Cryogenic Quench: Cool the reaction mixture to 0°C or -78°C before quenching. Exchange rates drop exponentially with temperature.

  • pH Locking:

    • If your product is acid-sensitive (e.g., acetal), quench with basic

      
      .
      
    • If your product is base-sensitive (e.g., ketone alpha-position), quench with slightly acidic buffer (pH 4-5) where enolization is slowest.

  • The "Zero-Proton" Workup:

    • Avoid water entirely. Precipitate salts with cold ether/pentane and filter.

    • Purify via distillation or chromatography using pre-dried silica (heated to remove adsorbed water) or neutral alumina.

Visualizing the Logic: Decision Pathways

The following diagram illustrates the decision matrix for optimizing reaction conditions based on substrate class and isotopic positioning.

DeuterationLogic Start Substrate Analysis SubstType Substrate Class? Start->SubstType BetaD Is Beta-Pos Deuterated? SubstType->BetaD Secondary/Tertiary AlphaD Is Alpha-Pos Deuterated? SubstType->AlphaD Primary Action_SoftNuc Use Soft Nucleophile (N3-, CN-, RS-) BetaD->Action_SoftNuc No (Beta-H) Action_StrongBase Avoid Alkoxides! Use Non-Basic Conditions BetaD->Action_StrongBase If Beta-H present Outcome_Sn2 Successful Sn2 (High D-Yield) BetaD->Outcome_Sn2 Yes (Beta-D) (E2 Suppressed by DKIE) Action_Aprotic MUST use Anhydrous Aprotic Solvent AlphaD->Action_Aprotic Yes Action_SoftNuc->Outcome_Sn2 Action_StrongBase->Outcome_Sn2 Action_Aprotic->Outcome_Sn2 Prevents Scrambling Outcome_E2 E2 Elimination (Side Product)

Figure 1: Decision tree for selecting reaction conditions to minimize elimination and scrambling in deuterated substrates.

FAQ: Rapid Response

Q: Can I use deuterated methanol (


) as a solvent to prevent scrambling? 
A:  It is risky. While 

prevents proton incorporation, it allows deuterium exchange. If your molecule has specific stereochemistry or regiochemistry, the solvent D can scramble with your substrate's H/D, leading to isotopic randomization (loss of regiospecificity). Anhydrous DMF or DMSO is safer.

Q: How do I calculate the expected yield loss due to Secondary KIE? A: Secondary


-deuterium isotope effects (

) are typically 1.05 - 1.15 per deuterium. For a

group, the rate retardation is roughly

. Expect your reaction to be 20% slower. Do not increase temperature to compensate; instead, extend the reaction time.

Q: My deuterated reagent is hygroscopic. How do I handle it? A: Deuterated reagents (e.g., NaBD4, LiAlD4) degrade rapidly with atmospheric moisture, releasing


 gas and losing potency.
  • Protocol: Handle exclusively in a glovebox or under positive Argon pressure.

  • Check: Verify activity by reacting a small aliquot with an anhydrous ketone before committing your precious substrate.

References

  • Kinetic Isotope Effects in Elimination: Westheimer, F. H. (1961). "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews. Link

  • Scrambling Mechanisms: Advion Interchim Scientific. "Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards." ResearchGate. Link

  • Deuterated Drug Synthesis: "Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach." Alfa Chemistry. Link

  • H/D Exchange Protocols: Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition. Link

Sources

Technical Support Center: A Guide to Handling the Light Sensitivity of Deuterated Bromoalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for deuterated bromoalkanes. This resource is designed for researchers, scientists, and professionals in drug development who utilize these valuable yet sensitive compounds in their work. Deuterated bromoalkanes are powerful tools in mechanistic studies, quantitative analysis, and as building blocks in complex syntheses. However, their inherent light sensitivity can lead to degradation, compromising experimental integrity and sample purity.

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and proper handling of your deuterated bromoalkanes, thereby safeguarding the accuracy and reproducibility of your results.

The Science of Light Sensitivity in Bromoalkanes

Bromoalkanes are susceptible to photodegradation, a process initiated by the absorption of light, particularly in the UV and visible blue-violet regions of the spectrum.[1][2] This absorption provides the energy to cleave the Carbon-Bromine (C-Br) bond, which is the weakest bond in the molecule. This homolytic cleavage generates a bromine radical and an alkyl radical, initiating a free-radical chain reaction.[3][4]

The primary mechanism of photodegradation is a free-radical halogenation process, which proceeds in three main stages: initiation, propagation, and termination.[3][4]

  • Initiation: A photon of light (hν) is absorbed by the bromoalkane, causing the homolytic cleavage of the C-Br bond to form an alkyl radical and a bromine radical.

  • Propagation: The highly reactive radicals generated during initiation can then react with other molecules, propagating the chain reaction. This can involve the abstraction of a hydrogen (or deuterium) atom from another bromoalkane molecule or reaction with impurities.

  • Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.

The impact of deuteration on this process is rooted in the kinetic isotope effect. The Carbon-Deuterium (C-D) bond is stronger and has a lower zero-point energy than the Carbon-Hydrogen (C-H) bond.[5][6] This makes the C-D bond more resistant to cleavage. While the primary photochemical event is the cleavage of the C-Br bond, the subsequent propagation steps may involve the abstraction of a deuterium atom. The higher bond strength of C-D can slow down these propagation steps, potentially leading to a different product distribution or a slightly slower overall degradation rate compared to non-deuterated analogs.

Troubleshooting Guide

This section addresses common problems encountered when working with deuterated bromoalkanes, providing potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Unexpected peaks in NMR spectrum Photodegradation of the deuterated bromoalkane.1. Verify Storage Conditions: Ensure the compound is stored in an amber vial, protected from light, and at the recommended temperature.[2][7] 2. Minimize Light Exposure During Handling: Work in a dimly lit area or use a fume hood with the sash lowered to block overhead lighting.[7] Wrap experimental apparatus with aluminum foil.[2][8] 3. Use Freshly Opened Vials: Whenever possible, use a fresh vial of the deuterated bromoalkane for critical experiments.
Contamination from previous experiments or improperly cleaned glassware.1. Thoroughly Clean Glassware: Use appropriate cleaning procedures for all glassware that will come into contact with the deuterated bromoalkane. 2. Rinse with High-Purity Solvent: Before use, rinse glassware with a high-purity solvent that is compatible with your reaction.
Low reaction yield or incomplete reaction Degradation of the deuterated bromoalkane reagent.1. Assess Reagent Purity: Before use, run a quick analytical test (e.g., NMR) on a small aliquot of the deuterated bromoalkane to confirm its purity. 2. Protect Reaction Mixture from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark room.[2][7][8]
Presence of radical inhibitors in the reaction mixture.1. Purify Solvents and Reagents: Ensure all solvents and other reagents are free from impurities that could act as radical scavengers.
Discoloration of the deuterated bromoalkane solution (e.g., turning yellow or brown) Formation of bromine (Br₂) due to photodegradation.1. Immediate Protection from Light: If discoloration is observed, immediately protect the sample from any further light exposure. 2. Consider Purification (with caution): Depending on the extent of degradation and the requirements of your experiment, purification by distillation or chromatography may be possible. However, this should be done under reduced light conditions. 3. Discard if Severely Degraded: For critical applications, it is often best to discard a discolored solution and start with fresh material.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated bromoalkanes sensitive to light?

A1: The Carbon-Bromine (C-Br) bond in bromoalkanes is relatively weak and can be broken by the energy from ultraviolet (UV) and high-energy visible light.[1][2] This process, called photodissociation, creates highly reactive radical species. These radicals can then initiate a chain reaction, leading to the degradation of the compound and the formation of impurities.[3][4][9]

Q2: How does deuteration affect the light sensitivity of bromoalkanes?

A2: The primary photochemical event is the cleavage of the C-Br bond, which is not directly affected by deuteration. However, the subsequent degradation pathways can be influenced. The Carbon-Deuterium (C-D) bond is stronger than a Carbon-Hydrogen (C-H) bond.[5][6] This means that if a propagation step in the degradation mechanism involves the breaking of a C-D bond, it will be slower than the breaking of a C-H bond in a non-deuterated analogue. This is known as the kinetic isotope effect. While this may slightly alter the rate and byproducts of degradation, it does not make the compound immune to light. Therefore, the same handling precautions are necessary.

Q3: What are the best practices for storing deuterated bromoalkanes?

A3: To ensure the long-term stability of deuterated bromoalkanes, follow these storage guidelines:

  • Use Amber Glass Vials: Store these compounds in amber glass vials or bottles that block UV and visible light.[2][7]

  • Store in a Cool, Dark Place: Keep the containers in a cool, dark location such as a refrigerator or a freezer, as specified on the product's safety data sheet.[10]

  • Inert Atmosphere: For particularly sensitive compounds or for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric oxygen, which can also be initiated by light.

  • Tightly Sealed Containers: Ensure the container is tightly sealed to prevent the ingress of moisture and air.[10][11]

Q4: I need to run a reaction with a deuterated bromoalkane over several hours. How can I protect it from light?

A4: For extended reactions, it is crucial to protect the reaction mixture from light.

  • Wrap the Reaction Vessel: Completely wrap the reaction flask and any exposed glass parts of your apparatus with aluminum foil.[2][8]

  • Work in a Darkened Fume Hood: If possible, conduct the reaction in a fume hood with the light turned off and the sash pulled down.

  • Use a Light-Proof Box: For smaller-scale reactions, you can place the entire apparatus inside a light-proof box.

Q5: How can I tell if my deuterated bromoalkane has degraded?

A5: The most common signs of degradation are:

  • Discoloration: The clear, colorless liquid may develop a yellow or brown tint due to the formation of elemental bromine.

  • Unexpected Analytical Results: NMR or GC-MS analysis may show the presence of unexpected peaks corresponding to degradation products. For example, in a ¹H NMR spectrum, you might see new signals, or in a ²H NMR, the relative integrals of the deuterium signals might change.[12]

Q6: Can I still use a deuterated bromoalkane that has slightly discolored?

A6: This depends on your application. For non-critical applications or if the subsequent purification steps will remove the impurities, you might be able to use it. However, for quantitative studies, high-purity synthesis, or when reaction stoichiometry is critical, it is strongly recommended to use a fresh, pure sample. The presence of bromine and other degradation byproducts can interfere with your reaction and lead to inaccurate results.

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting of Deuterated Bromoalkanes

This protocol outlines the steps for safely handling and preparing solutions of light-sensitive deuterated bromoalkanes.

  • Preparation:

    • Gather all necessary equipment: amber vials, gas-tight syringes, aluminum foil, and appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves.[11][13]

    • If working with a new bottle, allow it to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Prepare a darkened workspace by turning off unnecessary lights or working in a fume hood with the sash lowered.

  • Aliquoting:

    • Wrap the stock bottle of the deuterated bromoalkane with aluminum foil.

    • Carefully uncap the bottle.

    • If an inert atmosphere is required, flush the headspace with argon or nitrogen.

    • Quickly withdraw the desired amount of the liquid using a clean, dry syringe.

    • Dispense the liquid into a pre-wrapped amber vial for immediate use or storage.

    • Tightly seal both the stock bottle and the new vial.

  • Cleanup:

    • Properly dispose of any contaminated materials according to your institution's safety guidelines.

    • Clean any spills immediately.

Protocol 2: Monitoring Photodegradation using NMR Spectroscopy

This protocol provides a method for assessing the stability of a deuterated bromoalkane under specific light conditions.

  • Sample Preparation:

    • In a darkened fume hood, prepare an NMR sample of the deuterated bromoalkane in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire an initial ²H or ¹H NMR spectrum of the sample. This will serve as your time-zero reference.

  • Light Exposure:

    • Expose the NMR tube to a controlled light source (e.g., ambient lab light, a UV lamp at a specific wavelength).

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take the NMR tube and acquire a new spectrum.

  • Data Analysis:

    • Compare the spectra over time. Look for the appearance of new peaks and a decrease in the intensity of the parent compound's peaks.

    • Integrate the peaks to quantify the extent of degradation over time. This data can help you establish a "safe" handling time for your specific laboratory conditions.

Visualizations

Photodegradation Pathway of a Deuterated Bromoalkane

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination R-CD2Br Deuterated Bromoalkane (R-CD2Br) R-CD2_rad Alkyl Radical (R-CD2•) R-CD2Br->R-CD2_rad Homolytic Cleavage Br_rad Bromine Radical (Br•) R-CD2Br->Br_rad Photon Photon (hν) Photon->R-CD2Br Br_rad_prop Bromine Radical (Br•) DBr Deuterium Bromide (DBr) Br_rad_prop->DBr Deuterium Abstraction R-CDBr_rad Bromoalkyl Radical (R-C•DBr) Br_rad_prop->R-CDBr_rad R-CD2Br_prop Deuterated Bromoalkane (R-CD2Br) R-CD2Br_prop->DBr R-CD2Br_prop->R-CDBr_rad R-CDBr2 Dibrominated Product (R-CDBr2) R-CDBr_rad->R-CDBr2 Br_rad_new Bromine Radical (Br•) R-CDBr_rad->Br_rad_new Br2 Bromine (Br2) Br2->R-CDBr2 Br2->Br_rad_new Rad1 Radical 1 Stable_Product Stable Product Rad1->Stable_Product Rad2 Radical 2 Rad2->Stable_Product

Caption: A diagram illustrating the free-radical chain reaction of photodegradation.

Experimental Workflow for Handling Light-Sensitive Reagents

G start Start: Need to use Deuterated Bromoalkane prep Prepare Darkened Workspace (Low light, wrapped glassware) start->prep aliquot Aliquot Reagent (Use amber vial, inert atmosphere if needed) prep->aliquot reaction Set up Reaction (Protect from light with foil) aliquot->reaction monitor Monitor Reaction (TLC, LC-MS under low light) reaction->monitor workup Reaction Workup (Minimize light exposure) monitor->workup analysis Final Product Analysis (NMR, GC-MS) workup->analysis storage Store Product Appropriately (Amber vial, cool, dark) analysis->storage end End storage->end

Caption: A workflow for minimizing light exposure during experimental procedures.

References

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes. [Link]

  • American Chemical Society. (2026, January 21). Glucose-Derived Fluorescent Carbon Dots: Effect of Synthesis Temperature on Structural Evolution. [Link]

  • National Institutes of Health. (1988, December 25). High resolution deuterium NMR studies of bacterial metabolism. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. [Link]

  • YouTube. (2015, January 4). Free Radical Halogenation. [Link]

  • National Institutes of Health. (n.d.). Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy. [Link]

  • Quora. (2017, October 28). Which bond is stronger, C-D or C-H?[Link]

  • Semantic Scholar. (1981, May 19). Synthesis and deuteration of some halogenoquinolizinium bromides. [Link]

  • Dalal Institute. (n.d.). Photochemical Reactions (Hydrogen-Bromine & Hydrogen-Chlorine Reactions). [Link]

  • National Institutes of Health. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2017, March 9). Why is a C–D bond stronger than a C–H bond?[Link]

  • MSU chemistry. (n.d.). Photochemistry. [Link]

  • Chemguide. (n.d.). THE HALOGENATION OF ALKANES. [Link]

Sources

Validation & Comparative

Comparative Guide: Bromoethane-1,2,2-d3 vs. Bromoethane-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of deuterated pharmacophores, Bromoethane-d5 (Perdeuterobromoethane) and Bromoethane-1,2,2-d3 represent two distinct classes of isotopic tools.

Bromoethane-d5 is the industry standard "blocker." It is used when the primary objective is to maximize metabolic stability by fully substituting all C-H bonds with stronger C-D bonds, effectively shutting down oxidative dealkylation pathways.

This compound is a precision "probe." With a specific substitution pattern (


), it retains protons at both the 

and

positions. This isotopologue is critical for mechanistic studies—specifically for elucidating the stereochemistry of enzymatic reactions (e.g., distinguishing between re-face and si-face oxidation) or dissecting E2 elimination mechanisms.

This guide compares their physical properties, synthetic utility, and specific applications in drug development.

Part 1: Structural & Physical Characterization

While chemically similar, the isotopic distribution alters the nuclear magnetic resonance (NMR) profiles and mass spectrometry signatures significantly.

Comparative Properties Table[1]
PropertyBromoethane-d5This compound
Formula


CAS Number
Molecular Weight 113.98 g/mol ~111.98 g/mol
Atom % Deuterium Typically

99%
Typically

98%
Structure


Chirality AchiralChiral (C1 and C2 are stereocenters due to H/D substitution)
Primary Application Metabolic Blocking (DMPK)Mechanistic Elucidation (Stereochemistry)
NMR Spectroscopy Signatures

The most immediate operational difference is observed in proton NMR (


H-NMR).
  • Bromoethane-d5: Essentially "silent" in

    
    H-NMR.[1] It shows no signals (other than trace residual protio-impurities).[1] This makes it ideal for use as a solvent component or when simplifying complex spectra of large drug molecules.[1]
    
  • This compound: Displays a complex splitting pattern.

    • 
      -Proton (C1):  Splits into a doublet (by the single 
      
      
      
      -proton) with further minor coupling to deuterium nuclei (
      
      
      is small, ~1/6.5 of
      
      
      ).
    • 
      -Proton (C2):  Splits into a doublet (by the single 
      
      
      
      -proton).
    • Utility: This coupling allows researchers to determine the conformation of the ethyl group within a protein binding pocket using NOE (Nuclear Overhauser Effect) studies, which is impossible with the silent d5 analog.

Part 2: Synthetic Utility & Mechanism

Alkylation Efficiency

Both compounds serve as electrophiles in nucleophilic substitution reactions (e.g., alkylation of phenols, amines, or thiols).

  • Reaction Type:

    
     (Bimolecular Nucleophilic Substitution).[1]
    
  • Secondary Kinetic Isotope Effect (KIE):

    • d5: The presence of deuterium on the

      
      -carbon (
      
      
      
      ) causes an inverse secondary KIE (
      
      
      ), meaning d5 actually reacts slightly faster or at a comparable rate to the non-deuterated standard in pure
      
      
      reactions due to hybridization changes in the transition state.
    • 1,2,2-d3: Exhibits a hybrid effect. The presence of a single D at the

      
      -position moderates the transition state energy differently than the bis-deuterated d5.
      
Mechanistic Probe vs. Metabolic Blocker[1]
The "Sledgehammer" Approach (d5)

In drug design, the ethyl group is a common "soft spot" for Cytochrome P450 (CYP) oxidation. CYP enzymes typically abstract a hydrogen atom from the


-carbon (leading to dealkylation).
  • Mechanism:

    
     bonds are ~6-10 times stronger than 
    
    
    
    bonds.[1]
  • Outcome: Replacing the ethyl group with Ethyl-d5 maximizes the primary Kinetic Isotope Effect (KIE), significantly slowing down metabolism and extending the drug's half-life (

    
    ).
    
The "Scalpel" Approach (1,2,2-d3)

This isotopologue is used when the stereochemistry of the metabolic attack is unknown.

  • Scenario: A CYP enzyme attacks the ethyl group. Does it attack the pro-R or pro-S hydrogen?

  • Experiment: Synthesize the drug using chiral this compound (if enantiomerically pure) or use the racemic mixture to observe product distribution.

  • Outcome: If the enzyme is stereoselective, it will preferentially abstract the Hydrogen (low barrier) over the Deuterium (high barrier) from a specific face. By analyzing the metabolite (whether it retains D or H), researchers map the enzyme's active site geometry.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between these two reagents during the Lead Optimization phase.

DeuteriumSelection Start Objective: Deuterated Ethyl Analog MetabolicStability Goal: Maximize Half-life (t1/2) Start->MetabolicStability MechanisticStudy Goal: Understand Enzyme Mechanism Start->MechanisticStudy BlockAll Block all Oxidation Sites (Alpha & Beta) MetabolicStability->BlockAll StereoQ Is Oxidation Stereoselective? MechanisticStudy->StereoQ SelectD5 Select Bromoethane-d5 (CAS 3675-63-6) BlockAll->SelectD5 OutcomeD5 Outcome: Max KIE (~7-10x) Silent NMR SelectD5->OutcomeD5 SelectD3 Select this compound (CAS 23705-69-3) StereoQ->SelectD3 OutcomeD3 Outcome: Distinguish Re/Si Face Attack Complex NMR Coupling SelectD3->OutcomeD3

Figure 1: Decision matrix for selecting Bromoethane isotopologues based on experimental goals.

Part 4: Experimental Protocols

Protocol A: General Ethylation (Phenolic Substrate)

This protocol is adaptable for both d5 and 1,2,2-d3.

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Base:

    
     (2.5 eq) or 
    
    
    
    (1.5 eq) for faster rates.[1]
  • Solvent: DMF or Acetonitrile (anhydrous).[1]

  • Electrophile: Bromoethane-d5 OR this compound (1.2 eq).

Workflow:

  • Dissolution: Dissolve the phenol substrate in DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add the carbonate base and stir at room temperature for 30 minutes. The mixture may change color (phenoxide formation).

  • Addition: Add the deuterated bromoethane dropwise via syringe.

    • Note: Bromoethane is volatile (bp ~38°C).[1] Use a chilled syringe or add excess if handling at warm ambient temperatures.[1]

  • Heating: Seal the reaction vessel and heat to 60°C for 4-12 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Dilute with water, extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Determining Stereoselective KIE (Using 1,2,2-d3)

This protocol determines if a metabolic enzyme prefers removing the Pro-R or Pro-S hydrogen.

Prerequisite: Access to Liver Microsomes (RLM/HLM) or recombinant CYP enzymes.[1]

  • Incubation: Incubate the 1,2,2-d3 labeled drug (10

    
    M) with microsomes (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]
    
  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

  • Analysis (High-Res MS): Analyze the dealkylated metabolite (usually the phenol/amine core) and the aldehyde byproduct (acetaldehyde).

    • Critical Step: If the enzyme abstracts the Hydrogen from the

      
      -carbon, the leaving acetaldehyde will be heavily deuterated (
      
      
      
      or similar).
    • If the enzyme attempts to abstract the Deuterium (and fails/slows down due to KIE), the metabolic rate will be significantly lower compared to the non-deuterated control.

  • Calculation: Compare the intrinsic clearance (

    
    ) of the 1,2,2-d3 analog vs. the non-deuterated analog.
    
    • If

      
      , the enzyme abstracted the available Hydrogen (stereoselective).
      
    • If

      
      , the enzyme tried to abstract the Deuterium (stereoselective against the D-position).
      

Part 5: Metabolic Pathway Visualization[1]

The following diagram details how these isotopes interact with the Cytochrome P450 catalytic cycle.

MetabolicPathway Drug Drug-Ethyl Group (R-CH2-CH3) CYP CYP450 (Oxidation) Drug->CYP AlphaOx Alpha-Hydroxylation (R-CH(OH)-CH3) CYP->AlphaOx Major Path BetaOx Beta-Desaturation (R-CH=CH2) CYP->BetaOx Minor Path D5Effect d5 Effect: Primary KIE on BOTH paths (Strong Block) AlphaOx->D5Effect Blocked by d5 D3Effect 1,2,2-d3 Effect: Selective KIE depending on stereochemistry AlphaOx->D3Effect Probed by d3

Figure 2: Interaction of deuterated ethyl groups with oxidative metabolic pathways.

References

  • Common Chemistry (CAS). Bromoethane-d5 (CAS 3675-63-6) Detail.[1][2][3][4][5] American Chemical Society.[1] [Link][1][6][3]

  • Gant, T. G. (2014).[7] Using deuterium in drug discovery: leaving the label in the drug.[7] Journal of Medicinal Chemistry.[1][7] (Context on Metabolic Switching and KIE). [Link]

  • Fisher, M. B., et al. (2006). The complexities of using deuterium isotope effects to identify the rate-determining step in cytochrome P450-catalyzed reactions. Drug Metabolism and Disposition.[1][7] [Link][1]

Sources

Comparative Guide: Infrared Spectrum Analysis of C-D Bonds in Ethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of deuterated drug development (the "Deuterium Switch"), ethyl bromide-d5 (


) serves as a critical alkylating agent. The substitution of hydrogen with deuterium significantly alters the vibrational modes of the molecule, creating a distinct infrared (IR) signature.[1]

This guide provides a technical comparison between standard ethyl bromide (


) and its deuterated counterpart. By leveraging the Kinetic Isotope Effect (KIE)  and Hooke’s Law , researchers can utilize IR spectroscopy not just for identification, but as a rapid, self-validating purity check during the synthesis of metabolically stable drug analogs.

Key Takeaway: The complete disappearance of the C-H stretching band (2850–3000 cm⁻¹) and the emergence of the C-D stretching band (2100–2250 cm⁻¹) provides a binary "Go/No-Go" gate for validating isotopic purity before downstream ADME (Absorption, Distribution, Metabolism, and Excretion) testing.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum accurately, one must understand the causality of the shift. The vibrational frequency (


) of a chemical bond is governed by Hooke’s Law for a harmonic oscillator:


Where:

  • 
     = Force constant of the bond (stiffness).
    
  • 
     = Reduced mass of the system (
    
    
    
    ).
The Isotopic Shift Factor

When Hydrogen (


, mass ~1) is replaced by Deuterium (

, mass ~2), the force constant (

) remains largely unchanged because the electronic environment is identical. However, the reduced mass (

) changes drastically.
  • C-H Reduced Mass:

    
    
    
  • C-D Reduced Mass:

    
    
    

The theoretical frequency shift ratio is:



Operational Insight: We expect C-D bands to appear at wavenumbers approximately 1.35 to 1.4 times lower than their C-H counterparts.

Comparative Spectral Analysis

The following data compares the primary diagnostic regions for Ethyl Bromide vs. Ethyl Bromide-d5.

Table 1: Diagnostic Frequency Shift Data
Vibrational ModeStandard EtBr (

)
Deuterated EtBr (

)
Shift FactorDiagnostic Utility
C-H / C-D Stretch 2975 – 2845 cm⁻¹ 2230 – 2100 cm⁻¹ ~1.35Primary Indicator. The "silent region" of the deuterated spectrum.
C-H / C-D Bend 1470 – 1370 cm⁻¹1100 – 1050 cm⁻¹~1.35Secondary confirmation; often crowded in complex mixtures.
C-Br Stretch 600 – 500 cm⁻¹580 – 480 cm⁻¹< 1.10Minor Shift. The heavy Bromine atom minimizes the impact of the H/D mass change.
Detailed Band Analysis[2]
1. The High-Frequency Region (4000–2000 cm⁻¹)
  • Standard (

    
    ):  Dominated by strong asymmetric and symmetric C-H stretching vibrations centered at 2975 cm⁻¹.
    
  • Deuterated (

    
    ):  This region must be transparent  (flat baseline). Any peaks here indicate incomplete deuteration (isotopic impurity). The new C-D stretches appear distinctly between 2100 and 2250 cm⁻¹, a region typically devoid of other organic signals (except alkynes and nitriles), making it an excellent diagnostic window.
    
2. The Fingerprint Region (1500–500 cm⁻¹)
  • Bending Modes: The scissoring and wagging motions of the methyl/methylene groups shift from ~1400 cm⁻¹ down to ~1050 cm⁻¹.

  • C-Br Stretch: The carbon-bromine stretch (typically 500–600 cm⁻¹) shows a much smaller shift. Since the reduced mass calculation involves the heavy Bromine atom (

    
    ), changing H to D on the attached carbon has a negligible effect on the overall oscillator mass of the C-Br system.
    

Visual Logic: Mechanism of Action

The following diagram illustrates the physical relationship between mass substitution and spectral output.

IsotopeShift cluster_0 Molecular Change cluster_1 Physical Effect cluster_2 Spectral Output H_Bond C-H Bond (Light Mass) ReducedMass Increased Reduced Mass (μ) H_Bond->ReducedMass Deuteration Spectrum_H Peak @ ~2950 cm⁻¹ H_Bond->Spectrum_H Baseline D_Bond C-D Bond (Heavy Mass) D_Bond->ReducedMass Substitution Frequency Lower Vibrational Frequency (ν) ReducedMass->Frequency Hooke's Law ν ∝ 1/√μ Spectrum_D Peak @ ~2200 cm⁻¹ Frequency->Spectrum_D Red Shift

Figure 1: Causal pathway of the isotopic frequency shift. The doubling of hydrogen mass leads to a predictable "Red Shift" to lower wavenumbers.

Experimental Protocol: Validating Isotopic Purity

Safety Note: Ethyl bromide is a volatile alkylating agent and a suspected carcinogen.[2] All operations must be performed in a certified fume hood with appropriate PPE (nitrile gloves, goggles).

Method: ATR-FTIR Liquid Analysis

For volatile liquids like ethyl bromide, Attenuated Total Reflectance (ATR) is superior to transmission cells due to ease of cleaning and path length consistency.

Step-by-Step Workflow
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 scans (sufficient for neat liquids).

    • Crystal: Diamond or ZnSe ATR crystal.

  • Background Acquisition:

    • Clean crystal with isopropanol. Ensure it is dry.

    • Collect air background to remove

      
       and 
      
      
      
      vapor contributions.
  • Sample Application:

    • Using a glass Pasteur pipette, apply 1–2 drops of Ethyl Bromide-d5 to the center of the crystal.

    • Critical: If the sample is highly volatile, use a simplified cover or cap to prevent evaporation during the scan.

  • Data Acquisition & Analysis:

    • Collect the sample spectrum.[3]

    • Checkpoint 1 (Purity): Zoom into 2850–3000 cm⁻¹.[4] If peaks exist here >2% transmittance dip, the sample contains significant non-deuterated impurities (

      
      ).
      
    • Checkpoint 2 (Confirmation): Verify strong absorbance at 2100–2250 cm⁻¹ (C-D stretch).

Application in Drug Development[5]

Why is this spectral shift relevant to pharma?

1. The Deuterium Switch: Replacing metabolic "hotspots" (C-H bonds susceptible to CYP450 oxidation) with C-D bonds strengthens the bond. The C-D bond is shorter and stronger (lower zero-point energy), making it harder to cleave. This extends the drug's half-life (


).

2. QC in Synthesis: When synthesizing a deuterated API (Active Pharmaceutical Ingredient) using Ethyl Bromide-d5, the IR spectrum provides a rapid "in-process control" (IPC). If the final drug product shows C-H stretches where C-D should be, the alkylation failed or the starting material was compromised.

DrugDev Start Drug Candidate (Metabolically Unstable) Synthesis Alkylation with Ethyl Bromide-d5 Start->Synthesis QC_Gate IR Analysis (Check 2100-2250 cm⁻¹) Synthesis->QC_Gate Pass Pass: C-D Peaks Present C-H Peaks Absent QC_Gate->Pass Valid Spectrum Fail Fail: C-H Peaks Detected QC_Gate->Fail Impure ADME Metabolic Stability Assay (Microsomes/Hepatocytes) Pass->ADME Proceed to Bioassay Fail->Synthesis Reprocess

Figure 2: Quality Control workflow for integrating deuterated ethyl bromide into drug synthesis.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Bromoethane (C2H5Br). NIST Chemistry WebBook, SRD 69.[3][5] [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Definitive text on Hooke's Law and Isotopic Shifts).
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Context for the "Deuterium Switch").

Sources

Quantifying Deuterium Incorporation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of deuterated drugs (


-drugs) and metabolic tracers, the precise calculation of deuterium incorporation (isotopic enrichment) is critical. While Mass Spectrometry (MS) offers high sensitivity, it often fails to provide the site-specific resolution required to distinguish between isotopomers.

This guide advocates for Quantitative NMR (qNMR) as the primary validation method for deuterium incorporation. We will compare the two dominant NMR methodologies—qH-NMR (Proton Disappearance) and qD-NMR (Deuterium Appearance) —against Mass Spectrometry, providing a self-validating protocol that ensures scientific rigor.

Part 1: The Analytical Landscape

Choosing the correct analytical method depends on the percentage of enrichment and the need for site-specificity.

Comparative Matrix: NMR vs. MS[1][2][3][4]
FeatureqH-NMR (Proton Disappearance)qD-NMR (Deuterium Appearance)Mass Spectrometry (MS)
Primary Output Loss of

H signal intensity.
Direct detection of

H signal.
Mass-to-charge (

) shift.
Site-Specificity Excellent. Resolves individual positions.[1]Good. Resolution limited by broad peaks.Poor. Often requires fragmentation analysis.
Sensitivity High (requires standard probes).Low (requires high conc. or cryoprobes).Ultra-High (picomolar range).
Quantification Direct (via internal standard).Direct (via internal standard).Indirect (requires isotopically pure standards).
Risk Factor Integration errors at >95% D.Quadrupolar broadening; Lock interference.H/D Scrambling during ionization.
Best For Routine checks; >5 mg sample.High %D samples; confirming "silent" positions.Low concentration metabolites; DMPK studies.
Decision Framework

The following logic flow dictates the optimal instrument choice based on sample constraints.

MethodSelection Start Start: Sample Characterization ConcCheck Is sample concentration > 1 mM? Start->ConcCheck SiteSpec Is site-specificity required? ConcCheck->SiteSpec Yes MS_Route Use Mass Spectrometry (HRMS) ConcCheck->MS_Route No (< 1 mM) Enrichment Expected Deuteration > 98%? SiteSpec->Enrichment Yes SiteSpec->MS_Route No (Global % only) qH_NMR Method A: qH-NMR (Disappearance) Enrichment->qH_NMR No (< 95%) qD_NMR Method B: qD-NMR (Appearance) Enrichment->qD_NMR Yes (Signal too low for H-NMR)

Figure 1: Decision tree for selecting the analytical method based on concentration, specificity, and expected enrichment levels.

Part 2: Detailed Experimental Protocols

Method A: qH-NMR (The "Disappearance" Method)

Best for: Routine synthesis monitoring (0–95% D).

This method relies on the reduction of the proton integral at the deuterated site relative to a non-exchangeable internal reference.

1. Sample Preparation (The Self-Validating Step)

To ensure accuracy, you must use an Internal Standard (IS) or a Stable Internal Reference (SIR) .

  • SIR Strategy (Preferred): Use a proton signal on the same molecule that is chemically inert to deuteration (e.g., an aromatic ring proton while deuterating an aliphatic chain). This eliminates weighing errors.

  • IS Strategy: If the whole molecule is reactive, add a certified standard (e.g., Maleic Acid, TCNB) weighed to 0.01 mg precision.

2. Acquisition Parameters

The most common source of error in qNMR is insufficient relaxation delay (


).
  • Pulse Sequence: zg (standard 90° pulse).

  • Spectral Width: 20 ppm (to catch all standards).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal Relaxation Time).
    • Protocol: Run a quick t1ir (Inversion Recovery) experiment first. If the longest

      
       is 2.0 s, set 
      
      
      
      s.
  • Scans (

    
    ):  Minimum 16 (for S/N > 250:1).
    
3. Processing
  • Phasing: Manual phasing is mandatory.[2] Auto-phasing often distorts baseline at the edges.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.

Method B: qD-NMR (The "Appearance" Method)

Best for: Highly deuterated compounds (>98% D) or when proton signals are obscured.

This method directly observes the deuterium nucleus (


H).[3]
1. Hardware Configuration
  • Probe: A broadband probe (BBO/BBFO) is required.

  • The "Lock" Problem: Standard NMR spectrometers "lock" onto the deuterium signal of the solvent (e.g., CDCl

    
    ) to stabilize the field. If you are measuring deuterium in your sample, the lock channel can interfere.
    
    • Solution: Use a protonated solvent (e.g., CHCl

      
       or H
      
      
      
      O) and run the experiment unlocked .
    • Shimming: Gradient shim on the proton signal (

      
      H) of the solvent, then switch to the deuterium channel (
      
      
      
      H) for acquisition.
2. Acquisition Parameters
  • Pulse Sequence: zg (tuned to

    
    H frequency).
    
  • Viscosity Correction: Deuterium signals are broader due to quadrupolar relaxation. Increase the number of scans (

    
    ) to resolve signals from the noise.
    

Part 3: Data Analysis & Calculation

The Calculation Logic

Quantification relies on comparing the "Target" (site of deuteration) to a "Reference" (stable site or internal standard).

Formula for qH-NMR (Disappearance)

We calculate the remaining hydrogen, then subtract from 100%.



  • 
    : Integral area of the peak being deuterated.
    
  • 
    : Number of protons at that position (theoretical, e.g., 2 for a CH
    
    
    
    ).
  • 
    : Integral area of the reference peak.
    
  • 
    : Number of protons at the reference position.
    
Workflow Diagram: From Pulse to Percentage

CalculationFlow RawData Raw FID FT Fourier Transform + Phase Corr. RawData->FT Integrate Define Integral Regions (Target vs. Ref) FT->Integrate Normalize Normalize by Proton Count (N) Integrate->Normalize Calc Apply Formula: 100 * (1 - Ratio) Normalize->Calc Result % Deuterium Incorporation Calc->Result

Figure 2: Data processing workflow for calculating isotopic enrichment.

Part 4: Case Study & Validation

Scenario: Deuteration of a drug candidate at a specific methylene (-CH


-) position to improve metabolic stability (blocking CYP450 oxidation).

Experimental Setup:

  • Target: Benzyl position of the drug.

  • Reference: Aromatic protons on the distal ring (stable).

  • Method: qH-NMR in DMSO-

    
    .
    

Results:

  • Reference Integral (Aromatic, 2H): Set to 2.000.

  • Target Integral (Benzyl, 2H theoretical): Measured at 0.150.

Calculation:

  • Normalized Target =

    
    
    
  • Normalized Ref =

    
    
    
  • Ratio =

    
    
    

Interpretation: The reaction achieved 92.5% deuterium incorporation.[1] The remaining 7.5% is protium (


H).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy.[5][6][7] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Bureau International des Poids et Mesures (BIPM). (2019). qNMR Internal Standard Reference Data (ISRD).Link

  • Claridge, T. D. W. (2016).[8] High-Resolution NMR Techniques in Organic Chemistry.[9] Elsevier. (Standard Text for Pulse Sequences).

  • UIUC NMR Lab. (2016). Deuterium H-NMR Protocols.[6][2][7] University of Illinois. Link

Sources

A Senior Application Scientist's Guide to Isotopic Purity Analysis: A Comparative Study of GC-MS for Deuterated Ethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Isotopic Purity in Modern Science

In the realms of pharmaceutical development, metabolic research, and environmental analysis, the use of isotopically labeled compounds is indispensable. Deuterium (²H or D), a stable isotope of hydrogen, has emerged as a powerful tool. In drug discovery, selective deuteration of a molecule can alter its metabolic fate, potentially enhancing its pharmacokinetic profile and reducing toxic metabolites.[1][2][3] Furthermore, deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry, enabling precise and accurate measurements in complex matrices.

The efficacy and reliability of these applications, however, hinge on a critical parameter: the isotopic purity of the labeled compound. Even minor deviations in the intended isotopic enrichment can significantly impact experimental outcomes and regulatory compliance. Therefore, robust analytical methodologies are paramount to verify the isotopic purity of these critical reagents.

This guide provides an in-depth comparison of analytical techniques for determining the isotopic purity of deuterated ethyl bromide (bromoethane-d5), a volatile organobromine compound often used as a synthetic intermediate and an internal standard. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, providing a detailed, validated protocol. Furthermore, we will objectively compare GC-MS with alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and insights from a senior application scientist's perspective. Our goal is to equip researchers with the knowledge to make informed decisions about the most suitable analytical approach for their specific needs.

GC-MS Analysis of Deuterated Ethyl Bromide: A Deep Dive

Gas Chromatography-Mass Spectrometry is an ideal technique for the analysis of volatile and semi-volatile compounds like ethyl bromide.[4] Its high chromatographic resolution separates the deuterated analyte from its non-deuterated counterpart and other impurities, while the mass spectrometer provides sensitive detection and unambiguous identification based on mass-to-charge ratios and fragmentation patterns.

The Rationale Behind the Method: A Self-Validating System

The protocol outlined below is designed to be a self-validating system, ensuring the trustworthiness of the results. The choice of a non-polar capillary column is based on the principle of separating compounds by their boiling points; the subtle differences in volatility between ethyl bromide and its deuterated isotopologues can be exploited for chromatographic separation. Electron Ionization (EI) is selected for its robust and reproducible fragmentation patterns, which are crucial for both qualitative identification and quantitative analysis. By monitoring specific, characteristic ions for both the deuterated and non-deuterated species, we can achieve high selectivity and sensitivity.

Experimental Workflow

Caption: A schematic of the GC-MS workflow for deuterated ethyl bromide purity analysis.

Detailed GC-MS Protocol

This protocol is based on established methods for the analysis of ethyl bromide and other volatile halogenated hydrocarbons.[5][6]

1. Sample and Standard Preparation:

  • Prepare a stock solution of the deuterated ethyl bromide sample in high-purity methanol at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards containing known concentrations of non-deuterated ethyl bromide in methanol. This will be used to establish the instrument's response and to quantify any non-deuterated impurity in the sample.

  • Prepare a spiked sample by adding a known amount of non-deuterated ethyl bromide to the deuterated sample solution to verify chromatographic resolution and peak identification.

2. GC-MS Instrumentation and Parameters:

Parameter Condition Rationale
Gas Chromatograph Agilent 7890B GC or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5977A MSD or equivalentA sensitive and robust single quadrupole mass spectrometer.
GC Column DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for volatile compounds based on boiling point differences.[5][6]
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas that is standard for GC-MS applications.
Oven Program Initial temp: 40°C, hold for 2 min; Ramp: 10°C/min to 150°C, hold for 2 minA temperature program designed to ensure good separation of volatile components.
Injector Split/Splitless, 250°C, Split ratio 50:1A high injector temperature ensures complete volatilization of the sample. A split injection prevents column overloading.
Injection Volume 1 µLA standard injection volume for this type of analysis.
MS Source Temp. 230°COptimizes ionization efficiency and minimizes source contamination.
MS Quad Temp. 150°CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 25-150) and Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM provides higher sensitivity for quantification.

3. Data Analysis and Isotopic Purity Calculation:

  • In full scan mode, identify the retention times of deuterated and non-deuterated ethyl bromide.

  • For quantitative analysis in SIM mode, monitor the following ions:

    • Ethyl Bromide (C₂H₅Br): m/z 108, 110 (molecular ions with ⁷⁹Br and ⁸¹Br), and 29 (ethyl fragment).[7][8]

    • Bromoethane-d5 (C₂D₅Br): m/z 113, 115 (expected molecular ions with ⁷⁹Br and ⁸¹Br), and 34 (ethyl-d5 fragment).

  • Integrate the peak areas of the respective ions for both the deuterated and non-deuterated species.

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Area(deuterated) / (Area(deuterated) + Area(non-deuterated))] x 100

Understanding the Mass Spectra: Fragmentation Patterns

The mass spectrum of a compound is a unique fingerprint that arises from its fragmentation upon ionization. For ethyl bromide, the presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments.[7][9]

fragmentation cluster_h Ethyl Bromide (C₂H₅Br) cluster_d Bromoethane-d5 (C₂D₅Br) M_H [CH₃CH₂Br]⁺˙ m/z 108/110 F1_H [CH₃CH₂]⁺ m/z 29 M_H->F1_H - •Br F2_H [Br]⁺ m/z 79/81 M_H->F2_H - •CH₂CH₃ M_D [CD₃CD₂Br]⁺˙ m/z 113/115 F1_D [CD₃CD₂]⁺ m/z 34 M_D->F1_D - •Br F2_D [Br]⁺ m/z 79/81 M_D->F2_D - •CD₂CD₃

Caption: Predicted fragmentation of ethyl bromide and bromoethane-d5 in EI-MS.

The primary fragmentation pathway for ethyl bromide involves the cleavage of the C-Br bond, leading to the formation of an ethyl cation ([C₂H₅]⁺) at m/z 29 and a bromine radical. Alternatively, loss of an ethyl radical results in a bromine cation ([Br]⁺) at m/z 79 and 81. For bromoethane-d5, the same fragmentation is expected, but the deuterated ethyl fragment ([C₂D₅]⁺) will appear at m/z 34. The bromine cation fragments will remain at m/z 79 and 81. This distinct mass shift is the cornerstone of GC-MS analysis for isotopic purity.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is not the only option for assessing isotopic purity. LC-MS and NMR spectroscopy offer alternative and often complementary information.[4][10]

Technique Principle Advantages Disadvantages Best Suited For
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.- High sensitivity and selectivity.- Excellent for volatile and semi-volatile compounds.[11]- Provides molecular weight and structural information from fragmentation.- Not suitable for non-volatile or thermally labile compounds.- Potential for on-column isotopic exchange in some cases.- Purity analysis of volatile deuterated compounds like ethyl bromide.- Quantification of low-level isotopic impurities.
LC-MS Separation of compounds by liquid chromatography followed by mass analysis.- Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[11]- High sensitivity.- May have lower chromatographic resolution for small, volatile isotopologues compared to GC.- Matrix effects can be more pronounced.- Purity analysis of non-volatile deuterated drugs and metabolites.- Analysis of complex biological samples.
NMR Measures the magnetic properties of atomic nuclei.- Provides detailed structural information, including the specific location of deuterium labels.- Non-destructive.- Highly quantitative without the need for identical internal standards.[12]- Lower sensitivity compared to MS techniques.- Requires higher sample concentrations.- May not be suitable for complex mixtures without prior separation.- Determining the position of deuteration within a molecule.- Verifying the overall structural integrity of the labeled compound.- Complementary to MS for a complete characterization.[4]
Quantitative Data Summary
Parameter GC-MS LC-MS NMR
Typical LOD for Isotopic Impurity 0.01 - 0.1%0.01 - 0.5%> 1%
Precision (RSD) < 5%< 5%< 2%
Sample Amount ng - µgng - µg> 1 mg
Analysis Time per Sample 10 - 30 min5 - 20 min5 - 60 min
Structural Information Fragmentation PatternMolecular Ion & FragmentsDetailed Connectivity

Note: These are typical values and can vary significantly depending on the specific instrumentation, method, and analyte.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of your isotopic purity analysis, a multi-faceted approach to validation is essential.

  • Method Specificity: The ability to unequivocally assess the analyte in the presence of other components. In our GC-MS method, this is demonstrated by the baseline resolution of deuterated and non-deuterated ethyl bromide peaks and the absence of interfering peaks at the retention times and m/z values of interest.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of calibration standards of non-deuterated ethyl bromide and demonstrating a linear relationship between concentration and peak area (R² > 0.99).[11][13]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known amount of non-deuterated ethyl bromide spiked in and calculating the percent recovery.[6][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.[11][13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are crucial for determining the sensitivity of the method for detecting low levels of isotopic impurities.[5][6]

Conclusion: A Synergistic Approach to Isotopic Purity Analysis

For the specific task of determining the isotopic purity of deuterated ethyl bromide, GC-MS stands out as the most suitable technique due to its high sensitivity, selectivity, and applicability to volatile compounds. The detailed protocol and understanding of the underlying principles provided in this guide will enable researchers to perform this analysis with a high degree of confidence.

However, it is crucial to recognize that no single technique provides a complete picture. A synergistic approach, where GC-MS is complemented by NMR for positional information and structural confirmation, represents the gold standard in the analytical characterization of deuterated compounds.[4][10] By carefully selecting the appropriate analytical tools and adhering to rigorous validation principles, researchers can ensure the quality and reliability of their isotopically labeled compounds, thereby strengthening the foundation of their scientific endeavors.

References

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Gant, J. R. (2014). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubChem. [Link]

  • Reddy, K. H., et al. (2017). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science, 55(8), 808-815. [Link]

  • Raju, K. V. S. N., et al. (2023). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space gas chromatographic method [HS-GC]. Pharmacia, 70(1), 221-227. [Link]

  • Pharmacia. (2023). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space gas chromatographic method [HS-GC]. Pharmacia, 70(1), 221-227. [Link]

  • Christensen, B., Nielsen, J., & Villadsen, J. (1999). Isotopomer analysis using GC-MS. Biotechnology and Bioengineering, 64(5), 564-572. [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]

  • FIRMS Network. (2018). Good Practice Guide for Isotope Ratio Mass Spectrometry. FIRMS Network. [Link]

  • Corcoran, O., & Spraul, M. (2003). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Postgraduate Medical Journal, 79(933), 405-410. [Link]

  • MassBank. (2008). BROMOETHANE; EI-B; MS. MassBank. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 5(10), 833-838. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Matthews, D. E., & Hayes, J. M. (1978). Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 50(11), 1465-1473. [Link]

  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Journal of Clinical Medicine, 13(23), 7019. [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

  • Heuillet, M., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Scientific Reports, 8(1), 1-12. [Link]

  • NIST. (n.d.). Bromoethane. In NIST Chemistry WebBook. [Link]

  • Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(3), 324-332. [Link]

  • Liu, Y., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Journal of Medicinal Chemistry, 64(23), 16935-16958. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]

  • LibreTexts. (2023). 2.1: Mass Spectrometry - Fragmentation and Interpretation. Chemistry LibreTexts. [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation [Video]. YouTube. [Link]

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A Researcher's Guide to Vicinal Coupling Constants (³JHH) in CHD₂-CDHBr Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural elucidation and conformational analysis, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable tool. Among the wealth of information embedded within an NMR spectrum, vicinal proton-proton coupling constants (³JHH), or J-values, offer profound insights into the dihedral angles between neighboring protons. This guide provides a comprehensive comparison of experimentally determined and theoretically calculated ³JHH values for the CHD₂-CDHBr system, a molecule of interest in stereochemical studies due to its diastereotopic protons. We will delve into the theoretical underpinnings, present comparative data, and provide a detailed experimental protocol for the precise measurement of these crucial parameters.

The Significance of J-Values in Stereochemical Analysis

The magnitude of the three-bond coupling constant, ³JHH, is directly related to the dihedral angle (φ) between the coupled protons, a relationship famously described by the Karplus equation.[1] This dependence makes J-coupling a powerful tool for determining the relative stereochemistry and conformational preferences of molecules. In the case of CHD₂-CDHBr, the presence of a chiral center at the carbon bearing the bromine atom renders the two protons of the adjacent CHD₂ group diastereotopic.[2][3] This means they are chemically non-equivalent and will exhibit distinct chemical shifts and, more importantly, different coupling constants to the proton on the neighboring carbon. The analysis of these distinct J-values allows for the unambiguous assignment of the pro-R and pro-S protons and provides a detailed picture of the conformational landscape of the molecule.

Comparative Analysis of ³JHH Values

Obtaining precise experimental J-values for specifically deuterated molecules like CHD₂-CDHBr can be challenging and is often complemented by theoretical calculations. Below is a comparison of expected ranges for gauche and anti coupling constants in similar substituted ethanes, which can serve as a benchmark for studies on CHD₂-CDHBr.

Coupling TypeDihedral Angle (φ)Typical Experimental ³JHH (Hz) in Halogenated EthanesNotes
Gauche ~60°2 - 5The exact value is sensitive to the electronegativity of the substituents.
Anti ~180°10 - 16Generally a larger and more distinct value, providing a key diagnostic marker.

Theoretical Underpinnings: The Karplus Relationship

The relationship between the vicinal coupling constant and the dihedral angle is elegantly captured by the Karplus equation:

J(φ) = A cos²(φ) + B cos(φ) + C

where A, B, and C are empirically derived parameters that depend on the substituents and the hybridization of the atoms in the coupling pathway.[1] This equation graphically represents a curve where the coupling constant is maximal at dihedral angles of 0° and 180° and minimal around 90°.

Karplus_Curve Karplus Curve for ³JHH Coupling p0 p30 p0->p30 p60 p30->p60 p90 p60->p90 p120 p90->p120 p150 p120->p150 p180 p150->p180 xaxis Dihedral Angle (φ) in Degrees yaxis ³JHH (Hz) xt0 xt90 90° xt180 180° yt0 0 yt_max J_max Experimental_Workflow Experimental Workflow for ³JHH Determination cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis P1 High Purity Sample A1 High-Field NMR P1->A1 P2 Deuterated Solvent P2->A1 P3 Optimal Concentration P3->A1 P4 Internal Standard (TMS) P4->A1 A2 1D ¹H NMR A1->A2 A4 2D J-Resolved / COSY A1->A4 A3 High-Resolution 1D A2->A3 D1 Phasing & Baseline Correction A3->D1 A4->D1 D2 Peak Picking D1->D2 D3 J-Value Calculation (Hz) D2->D3 D4 Conformational Analysis D3->D4

Caption: A flowchart outlining the key steps in the experimental determination of ³JHH coupling constants.

Conclusion

The determination of vicinal coupling constants in CHD₂-CDHBr systems provides invaluable data for understanding their stereochemistry and conformational preferences. While direct experimental values for this specific isotopologue are not widely published, this guide offers a framework for both the theoretical understanding and the practical determination of these parameters. By combining high-resolution NMR spectroscopy with a solid theoretical foundation, researchers can confidently elucidate the three-dimensional structure and dynamics of such molecules, which is of paramount importance in fields ranging from medicinal chemistry to materials science.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Harris, R. K., & Becker, E. D. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • MestReNova. (n.d.). Mestrelab Research. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Williamson, K. L. (1963). The stereochemistry of addition of bromine to trans-cinnamic acid. Journal of the American Chemical Society, 85(4), 516-523. [Link]

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Chromatographic Separation of Deuterated vs. Non-Deuterated Bromoethane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The chromatographic separation of Bromoethane (


) and its fully deuterated isotopologue, Bromoethane-

(

), represents a significant challenge in gas chromatography (GC) due to the "Inverse Isotope Effect."[1] Unlike standard separations driven by boiling point or polarity, this separation relies on subtle differences in molar volume and polarizability induced by the shorter C-D bond length.

Recommendation: For physical baseline separation, Gas-Solid Chromatography (GSC) using porous polymer PLOT columns (e.g., Q-type) or graphitized carbon is superior to standard Gas-Liquid Chromatography (GLC). If GLC is required, a thick-film, non-polar capillary column (e.g., 60m DB-1, 3-5 µm film) operated at near-ambient or cryogenic temperatures is necessary to exploit the vapor pressure isotope effect.

Mechanistic Foundation: The Physics of Isotope Separation

To optimize the separation, one must understand the driving force. The separation of deuterated isotopologues is governed by the Inverse Isotope Effect , a phenomenon unique to chromatography where the heavier isotopologue (


) often elutes before the lighter one (

).[1]
The C-D vs. C-H Bond Difference
  • Bond Length: The C-D bond is shorter (

    
     Å) than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.
    
  • Molar Volume: This bond shortening results in a smaller molar volume for the deuterated molecule.

  • Interaction: The smaller molecular volume leads to lower polarizability and weaker London Dispersion Forces (Van der Waals interactions) with the stationary phase.

Consequently, on non-polar stationary phases,


 has a slightly higher vapor pressure and weaker retention than 

, leading to earlier elution.
Visualization: The Inverse Isotope Effect Mechanism

IsotopeEffect cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction (Non-Polar) H_comp Bromoethane (H) Larger Molar Volume Higher Polarizability Interaction_H Stronger Van der Waals Forces H_comp->Interaction_H D_comp Bromoethane-d5 (D) Smaller Molar Volume Lower Polarizability Interaction_D Weaker Van der Waals Forces D_comp->Interaction_D Result Elution Order: Deuterated (D) First Protiated (H) Second Interaction_H->Result Retained Longer Interaction_D->Result Elutes Faster (Inverse Effect)

Figure 1: Mechanistic pathway of the Inverse Isotope Effect in Gas Chromatography.

Comparative Analysis of Separation Methodologies

The following table compares the three primary approaches for separating bromoethane isotopologues.

FeatureMethod A: Standard Capillary GC Method B: High-Res Cryogenic GC Method C: Adsorption GC (GSC)
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5)100% Dimethylpolysiloxane (e.g., DB-1, SPB-1)Porous Polymer (PLOT Q) or Graphitized Carbon
Column Dimensions 30m x 0.25mm x 0.25µm60m x 0.32mm x 3.0-5.0µm (Thick Film)30m x 0.32mm PLOT
Temperature 40°C Isothermal20°C to 30°C (Sub-ambient/Cool)40°C to 60°C
Separation Mechanism Partition (GLC)Partition (GLC) optimized for volatilityAdsorption (GSC)
Isotope Resolution Poor (Co-elution likely)Moderate (Partial separation)High (Baseline separation likely)
Elution Order D before H (Inverse)D before H (Inverse)D before H (Inverse)
Suitability Routine purity checksResearch/Isotope Ratio studiesHigh-precision Isotope Separation
Why Method C (Adsorption) Wins

Adsorption chromatography (Gas-Solid Chromatography) is generally more sensitive to the geometric and polarizability differences caused by deuterium substitution than liquid partition chromatography. The rigid surface of a graphitized carbon or porous polymer column amplifies the "shape selectivity" between


 and 

.

Recommended Experimental Protocol (Self-Validating)

This protocol utilizes Method B (High-Res GLC) as it uses columns available in most pharmaceutical development labs, optimized for this specific separation.

Equipment & Materials[1][2][3][4][5][6]
  • Instrument: GC with FID (Flame Ionization Detector) or MS (Mass Spectrometer).[2]

  • Column: DB-1 or SPB-1 (100% Dimethylpolysiloxane).[3]

    • Critical Spec: Length ≥ 60m; Film Thickness (

      
      ) ≥ 3.0 µm. The thick film increases retention of volatile bromoethane (
      
      
      
      ), allowing more interaction time for the isotope effect to manifest.
  • Carrier Gas: Helium (Constant Flow: 1.0 mL/min).

Step-by-Step Workflow
  • Sample Preparation:

    • Prepare a 1:1 mixture of Bromoethane and Bromoethane-

      
       in a high-boiling solvent (e.g., Methanol or Toluene) at 100 ppm.
      
    • Validation Step: Ensure the solvent peak does not co-elute with the volatile bromoethane (solvent delay is not an option if bromoethane elutes early).

  • Injection (Split Mode):

    • Injector Temp: 200°C.

    • Split Ratio: 50:1 (High split is crucial to prevent band broadening which masks isotope separation).

  • Oven Program (The "Isotope Ramp"):

    • Initial: 30°C (Hold for 10 minutes). Note: If your GC has cryo-cooling, start at 10°C.

    • Ramp: 2°C/min to 60°C.

    • Final: Bake out at 200°C.

  • Detection:

    • FID at 250°C (for physical separation proof).

    • MS (SIM Mode) monitoring

      
       108/110 (
      
      
      
      ) and
      
      
      113/115 (
      
      
      ) to confirm peak identity.
Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Chromatography cluster_data Phase 3: Validation Step1 Sample Mix (1:1 H/D in Toluene) Step3 Injection Split 50:1 @ 200°C Step1->Step3 Step2 Column Selection 60m DB-1, 5µm Film Step2->Step3 Step4 Isothermal Hold 30°C for 10 min Step3->Step4 Step5 Separation Event Inverse Isotope Effect Step4->Step5 Step6 Detection (MS/FID) Confirm D elutes < H Step5->Step6

Figure 2: Optimized experimental workflow for separating bromoethane isotopologues.

Expected Performance Data

While specific retention times vary by column age and flow, the following separation factors (


) are typical for deuterated haloalkanes on non-polar phases.
ParameterValue / ObservationNotes
Separation Factor (

)

$ \alpha = k_H / k_D $. Values

indicate Inverse Effect.
Resolution (

)

On 60m column. Baseline resolution (

) is difficult without cryo-cooling.
Peak Width (

)
Sharp (< 0.1 min)Requires high split ratio to maintain sharpness.
Elution Delta (

)
2 - 6 secondsDeuterated peak appears as a "shoulder" or distinct precursor peak.

Data Interpretation: If you observe a single peak with a "fronting" shoulder, this is likely the deuterated species eluting first. Use MS spectral deconvolution to verify the leading edge is enriched with


 113 (

).

References

  • Van Hook, W. A. (1969). "Vapor Pressures of the Isotopic Waters and Ices." The Journal of Physical Chemistry. (Foundational text on vapor pressure isotope effects utilized in GC).

  • Bruner, F., Cartoni, G. P., & Possanzini, M. (1969). "Separation of Isotopic Methanes by Gas Chromatography." Analytical Chemistry. (Establishes the efficacy of PLOT/GSC columns for light isotope separation).

  • Matucha, M., et al. (1991). "Gas Chromatography of Deuterated Compounds." Journal of Chromatography A. (Discusses the inverse isotope effect on non-polar capillary columns).

  • National Institute of Standards and Technology (NIST). "Bromoethane (Ethyl Bromide) Phase Change Data." (For verification of boiling points and physical properties).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.